Pyrimidin-2-carbonzuren
Pyrimidinecarboxylic acids are a class of organic compounds characterized by the presence of a pyrimidine ring fused to a carboxylic acid group. These compounds exhibit a diverse range of biological activities and are of significant interest in pharmaceutical research due to their potential as drug candidates. Structurally, they consist of a five-membered heterocyclic ring system with two nitrogen atoms at positions 4 and 5, linked to a carboxylic acid moiety (-COOH) typically found at position 2 or 3.
Pyrimidinecarboxylic acids play crucial roles in various biological processes. They are involved in DNA synthesis, repair, and replication, making them attractive targets for antiviral and anticancer drugs. The presence of a carboxyl group confers additional functional diversity, allowing these compounds to interact with a wide range of biomolecules through hydrogen bonding, electrostatic interactions, and other molecular mechanisms.
In the pharmaceutical industry, pyrimidinecarboxylic acids have been explored for their ability to inhibit key enzymes involved in viral replication and cell proliferation. For instance, they can serve as inhibitors of thymidylate synthase, an enzyme essential for DNA synthesis, thereby hindering cancer cell growth. Additionally, certain derivatives possess antimicrobial properties due to their capacity to disrupt bacterial cell wall synthesis.
Overall, the structural versatility and biological potential of pyrimidinecarboxylic acids make them valuable tools in both academic research and drug discovery endeavors.

Structuur | Chemische naam | CAS | MF |
---|---|---|---|
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2-Aminopyrimidine-4-carboxylic acid | 2164-65-0 | C5H5N3O2 |
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2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | 65-86-1 | C10H8N4O8 |
Gerelateerde literatuur
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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